molecular formula C25H22N2O5S B2551388 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866588-92-3

2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2551388
M. Wt: 462.52
InChI Key: SADIDIXUWWGALA-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative, which is a class of compounds that have been widely studied due to their diverse biological activities . The benzenesulfonyl and methoxyphenyl groups attached to the quinoline core could potentially influence its biological activity.


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-12-13-21-19(14-17)25(29)23(33(30,31)18-8-4-3-5-9-18)15-27(21)16-24(28)26-20-10-6-7-11-22(20)32-2/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADIDIXUWWGALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

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